molecular formula C8H13F3O2 B1336421 Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate CAS No. 885275-92-3

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate

Cat. No.: B1336421
CAS No.: 885275-92-3
M. Wt: 198.18 g/mol
InChI Key: FGJANYYQTMRUHY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C8H13F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both ethyl and trifluoromethyl groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Similar in structure but lacks the dimethyl groups.

    Methyl 2,2-dimethyl-4,4,4-trifluorobutyrate: Similar but with a methyl ester group instead of an ethyl ester group.

    2,2-Dimethyl-4,4,4-trifluorobutyric acid: The corresponding carboxylic acid derivative.

Uniqueness

This compound is unique due to its combination of ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJANYYQTMRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433758
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-92-3
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate
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